Ethanone, 1-(4,5-dibromo-2-furanyl)-

Descripción

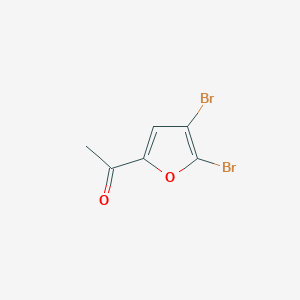

Ethanone, 1-(4,5-dibromo-2-furanyl)-, is a brominated furan derivative characterized by a ketone functional group (ethanone) attached to the 2-position of a 4,5-dibromofuran ring. Its molecular formula is C₆H₄Br₂O₂, with a molecular weight of 267.81 g/mol. The compound’s structure combines the aromaticity of the furan ring with the electron-withdrawing effects of bromine substituents, making it a candidate for applications in organic synthesis and agrochemical research.

Propiedades

Número CAS |

35388-91-1 |

|---|---|

Fórmula molecular |

C6H4Br2O2 |

Peso molecular |

267.9 g/mol |

Nombre IUPAC |

1-(4,5-dibromofuran-2-yl)ethanone |

InChI |

InChI=1S/C6H4Br2O2/c1-3(9)5-2-4(7)6(8)10-5/h2H,1H3 |

Clave InChI |

JLQRBVQTSQLYBA-UHFFFAOYSA-N |

SMILES |

CC(=O)C1=CC(=C(O1)Br)Br |

SMILES canónico |

CC(=O)C1=CC(=C(O1)Br)Br |

Origen del producto |

United States |

Comparación Con Compuestos Similares

1-(4,5-Dibromo-2-thienyl)ethanone

- Molecular Formula : C₆H₄Br₂OS

- Key Differences : Replaces the furan oxygen with sulfur (thiophene ring), enhancing aromaticity and altering electronic properties. The sulfur atom increases molecular weight (283.87 g/mol) and may influence reactivity in nucleophilic substitutions .

- Synthesis : Likely synthesized via analogous methods to the furan derivative, using thiophene-based precursors.

1-(4,5-Dihydro-4,4-dimethyl-2-propyl-5-oxazolyl)ethanone

1-[5-(2-Furanylmethyl)-2-furanyl]ethanone

- Molecular Formula : C₁₁H₁₀O₃

- Key Differences : Contains a furanylmethyl substituent instead of bromine, increasing steric bulk and reducing halogen-related reactivity. Molecular weight: 190.20 g/mol .

Physicochemical Properties

| Property | 1-(4,5-Dibromo-2-furanyl)ethanone | 1-(4,5-Dibromo-2-thienyl)ethanone | 1-(4,5-Dihydro-4,4-dimethyl-2-propyl-5-oxazolyl)ethanone | 1-[5-(2-Furanylmethyl)-2-furanyl]ethanone |

|---|---|---|---|---|

| Molecular Weight | 267.81 g/mol | 283.87 g/mol | 183.25 g/mol | 190.20 g/mol |

| Heterocycle | Furan (O) | Thiophene (S) | Oxazole (N, O) | Furan (O) |

| Substituents | 4,5-dibromo, 2-ethanone | 4,5-dibromo, 2-ethanone | Dihydro, dimethyl, propyl | Furanylmethyl |

| Polarity | High (Br, ketone) | Moderate (S enhances lipophilicity) | Moderate (alkyl groups) | Low (non-halogenated) |

Data Tables

Table 2: Physicochemical Properties

| Property | Target Compound | Thienyl Analog | Oxazolyl Analog | Furanylmethyl Analog |

|---|---|---|---|---|

| Boiling Point | Not available | Not available | Not available | Not available |

| Solubility | Low in H₂O | Moderate in organic solvents | High in polar solvents | High in organic solvents |

| Reactivity | Electrophilic (Br) | More stable (S) | Nucleophilic (N) | Less reactive |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.